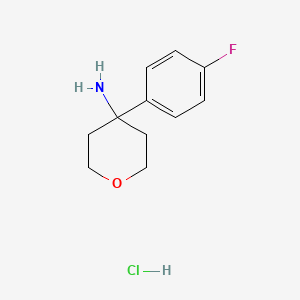

4-(4-Fluorophenyl)oxan-4-amine hydrochloride

説明

Structural Identification and Nomenclature

This compound exhibits a complex molecular architecture characterized by the integration of multiple functional groups within a six-membered heterocyclic framework. The compound possesses the molecular formula C₁₁H₁₅ClFNO with a molecular weight of 231.7 grams per mole, as documented in chemical databases and supplier specifications. The Chemical Abstracts Service registry number 1385696-29-6 provides unique identification for this specific structural arrangement.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the preferred name being 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-ylamine hydrochloride. This designation explicitly identifies the tetrahydropyran core structure, commonly referred to as oxane in contemporary nomenclature systems. The structural complexity arises from the substitution pattern where the 4-position of the oxane ring bears both the amino functional group and the 4-fluorophenyl substituent attached to the same carbon center.

The InChI (International Chemical Identifier) representation provides computational identification as 1S/C11H14FNO.ClH/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11;/h1-4H,5-8,13H2;1H, which encodes the complete structural information including stereochemical considerations. The InChIKey MZNWYPHDHWWAJT-UHFFFAOYSA-N serves as a hashed version for database searching and computational applications. The SMILES notation offers another structural representation format commonly employed in chemical informatics and computational chemistry applications.

Historical Development in Heterocyclic Chemistry

The historical trajectory leading to this compound reflects broader developments in heterocyclic chemistry spanning the twentieth and twenty-first centuries. Pyran chemistry, fundamental to understanding this compound's core structure, traces its origins to 1962 when pyran was first successfully isolated and characterized through pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran. This initial discovery revealed the inherent instability of the pyran system, particularly in the presence of air, where 4H-pyran readily decomposed to dihydropyran and pyrylium ion species.

The evolution toward tetrahydropyran derivatives represented a crucial advancement in achieving structural stability while maintaining the essential six-membered heterocyclic framework. Tetrahydropyran, systematically named oxane according to International Union of Pure and Applied Chemistry recommendations established in 2013, became recognized as a fundamental building block in organic synthesis. The saturated nature of the tetrahydropyran ring system eliminates the instability issues associated with unsaturated pyran derivatives while providing a versatile platform for further functionalization.

Fluorinated heterocycles emerged as particularly important building blocks in pharmaceutical, agrochemical, and material sciences during the late twentieth century. The incorporation of fluorine atoms into heterocyclic systems gained recognition for its ability to profoundly alter physico-chemical and biological properties of organic compounds. This recognition drove extensive research into methods for introducing fluorinated substituents onto heterocyclic frameworks, leading to the development of specialized synthetic methodologies.

The specific combination of oxane ring systems with fluorinated aromatic substituents represents a convergence of these historical developments. The 4-fluorophenyl group exemplifies the strategic incorporation of fluorine into aromatic systems to enhance molecular stability and reactivity profiles. The attachment of this fluorinated aromatic unit to the oxane ring at a quaternary carbon center bearing an amino group demonstrates sophisticated synthetic methodology development that builds upon decades of heterocyclic chemistry advancement.

Position Within Fluorinated Amine Derivatives

This compound occupies a distinctive position within the broader classification of fluorinated amine derivatives, representing an intersection of multiple important chemical families. The compound exemplifies the category of fluoroalkyl amino reagents, a class of chemicals that has gained renewed attention in recent synthetic organic chemistry for their unique reactivity patterns. These reagents demonstrate exceptional utility for introducing fluorinated groups onto heterocyclic frameworks through their distinctive electronic properties.

The fluorinated amine structure exhibits unique reactivity characteristics attributed to the presence of highly electron-withdrawing fluorine atoms positioned in proximity to the tertiary amine functionality. This arrangement creates negative hyperconjugation resulting from overlap between the filled non-bonding orbital of nitrogen and empty anti-bonding orbitals of carbon-fluorine bonds. Such electronic interactions fundamentally alter the reactivity profile compared to non-fluorinated analogs, enabling novel synthetic transformations and enhanced stability under various reaction conditions.

Within the context of heterocyclic compound classification, this molecule represents the saturated heterocycle category, which behaves similarly to acyclic derivatives with modified steric profiles. The oxane ring system places the compound among six-membered heterocycles containing oxygen as the heteroatom, a fundamental structural type that encompasses numerous biologically active molecules. The incorporation of the fluorinated aromatic substituent elevates the compound beyond simple saturated heterocycles into the realm of complex polyfunctional molecules.

The position of this compound among fluorinated derivatives is further distinguished by its quaternary carbon center bearing both amino and fluorinated aromatic substituents. This structural arrangement provides access to multiple reaction pathways and enables the compound to serve as a versatile intermediate in synthetic sequences. The hydrochloride salt formation enhances water solubility compared to the free base, expanding its utility in aqueous reaction media and facilitating purification processes.

Comparative analysis with related fluorinated oxane derivatives reveals the specific advantages conferred by the 4-fluorophenyl substitution pattern. The para-fluorine substitution on the aromatic ring provides optimal electronic effects while minimizing steric hindrance, distinguishing this compound from ortho- and meta-fluorinated analogs. The strategic positioning of functional groups enables selective reactivity while maintaining overall molecular stability, positioning this compound as a valuable member of the fluorinated amine derivative family.

特性

IUPAC Name |

4-(4-fluorophenyl)oxan-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11;/h1-4H,5-8,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNWYPHDHWWAJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1385696-29-6 | |

| Record name | 2H-Pyran-4-amine, 4-(4-fluorophenyl)tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1385696-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Reaction of 4-Fluoroaniline with Oxirane Derivatives

Step 1 : 4-Fluoroaniline is reacted with an oxirane derivative (such as tetrahydro-2H-pyran-4-one or epichlorohydrin analogs) under acid or base catalysis to open the epoxide ring and form the oxan-4-amine framework.

Step 2 : The intermediate amine is isolated and purified, often by recrystallization or chromatography.

Step 3 : The free amine is converted to the hydrochloride salt by treatment with HCl in dioxane or ethanol, followed by solvent removal under reduced pressure.

Reductive Amination Approach

A mixture of 4-fluorobenzaldehyde or related fluorophenyl aldehyde with tetrahydro-2H-pyran-4-amine is subjected to reductive amination using sodium triacetoxyborohydride (NaB(OAc)3H) in dichloromethane at room temperature.

Formaldehyde may be added to methylate the amine selectively.

The product is purified by column chromatography and converted to hydrochloride salt as above.

Industrial Batch Synthesis

Large-scale batch reactions use optimized conditions for maximum yield and purity.

Purification steps include recrystallization from suitable solvents or chromatographic techniques to remove impurities.

The process parameters such as temperature, solvent choice, and reaction time are tightly controlled to ensure reproducibility.

Summary of Experimental Conditions and Yields

| Preparation Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reaction of 4-fluoroaniline with oxirane | Acid/base catalysis, solvents like CH2Cl2 | 20-80 | Several hours | 50-70 | Purification by recrystallization |

| Reductive amination | NaB(OAc)3H, formaldehyde, CH2Cl2 | Room temp (20) | 2-24 hours | 59-83 | Column chromatography purification |

| Hydrochloride salt formation | HCl in dioxane or ethanol | Room temp | 12 hours | Quantitative | Enhances solubility and stability |

| Industrial batch synthesis | Optimized batch conditions, recrystallization | 20-90 | Overnight | Up to 80 | Large scale, high purity |

Research Findings and Notes

The presence of the 4-fluorophenyl group increases the compound’s lipophilicity, which is beneficial for blood-brain barrier penetration and pharmacological activity.

The oxan ring formation is critical and typically achieved via epoxide ring opening or reductive amination, with careful control of stereochemistry to maintain biological activity.

The hydrochloride salt form is preferred for pharmaceutical formulations due to improved solubility and stability.

Reaction conditions such as temperature, solvent, and catalyst choice significantly influence the yield and purity, with mild conditions preferred to preserve the amine functionality and avoid side reactions.

Purification by column chromatography and recrystallization is standard to achieve the desired product quality.

化学反応の分析

Nucleophilic Substitution Reactions

The amine group in 4-(4-fluorophenyl)oxan-4-amine hydrochloride participates in nucleophilic substitution reactions. For example:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions to form amides.

-

Alkylation : Forms N-alkyl derivatives when treated with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF .

Electrophilic Aromatic Substitution

The electron-deficient fluorophenyl ring undergoes electrophilic substitution, though reactivity is reduced compared to non-fluorinated analogs.

-

Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 50°C) to introduce nitro groups at the meta position relative to fluorine .

-

Halogenation : Limited reactivity with Cl₂/AlCl₃ due to fluorine’s deactivating effect.

Oxidation and Reduction

-

Oxidation : The tetrahydropyran ring can be oxidized to a pyranone derivative using KMnO₄ in acidic conditions .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxane ring to a piperidine analog, though this is not commonly reported.

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 80°C | 4-(4-Fluorophenyl)pyran-4-one | Low yield (~40%) |

| Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | 4-(4-Fluorophenyl)piperidin-4-amine | Not experimentally verified |

Salt Formation and pH-Dependent Behavior

The hydrochloride salt dissociates in aqueous solutions, with pH-dependent solubility:

-

pKa : ~8.2 (amine group), leading to increased solubility in acidic media .

-

Counterion Exchange : Reacts with NaOH to form the free base, which precipitates in neutral conditions .

Complexation and Coordination Chemistry

The amine group acts as a ligand for transition metals:

科学的研究の応用

Organic Synthesis

4-(4-Fluorophenyl)oxan-4-amine hydrochloride serves as a crucial building block in organic synthesis. Its structural features allow for the creation of more complex molecules through various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Medicinal Chemistry

The compound is particularly significant in medicinal chemistry due to its potential biological activities:

- Enzyme Inhibition : It has been studied for its ability to inhibit tyrosinase, an enzyme involved in melanin production. This property makes it a candidate for treating hyperpigmentation disorders.

- Receptor Binding : Preliminary studies suggest that it may interact with neurotransmitter receptors such as serotonin and dopamine, indicating potential applications in treating mood disorders and neurodegenerative diseases .

Biochemical Assays

In biochemical research, this compound is utilized in assays to study enzyme interactions and protein binding. Its ability to modulate enzyme activity makes it valuable for understanding biochemical pathways.

Industrial Applications

The compound is also used in the production of specialty chemicals and as an intermediate in the manufacture of other chemical products. Its versatility makes it a useful component in various industrial processes.

作用機序

The mechanism of action of 4-(4-Fluorophenyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects . The exact pathways and targets depend on the specific application and context in which the compound is used .

類似化合物との比較

Table 1: Structural and Physicochemical Properties of Analogues

Key Structural Insights :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl group in the parent compound provides moderate electron withdrawal, whereas substituents like 3-CF₃O () or 2-OCH₃ () drastically alter electronic properties, impacting binding affinity in receptor-ligand interactions .

Pharmacological and Biochemical Comparisons

Mechanistic Insights :

生物活性

4-(4-Fluorophenyl)oxan-4-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₄FNO

- Molecular Weight : 195.23 g/mol

- CAS Number : 870846-04-1

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the fluorophenyl group enhances binding affinity, which may lead to various biological effects, including enzyme inhibition and receptor modulation.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Inhibition : It has been studied for its potential as an inhibitor of tyrosinase, an enzyme involved in melanin production. Inhibitors of tyrosinase are valuable for treating hyperpigmentation disorders .

- Receptor Binding : The compound may interact with various receptors, modulating their activity and leading to therapeutic effects.

- Antimelanogenic Effects : Preliminary studies suggest that it may exert antimelanogenic effects without significant cytotoxicity, making it a candidate for further research in dermatological applications .

Case Studies

-

Tyrosinase Inhibition Study :

- A study evaluated the inhibitory effects of various derivatives on Agaricus bisporus tyrosinase (AbTYR), revealing that compounds structurally related to this compound showed competitive inhibition with low IC₅₀ values (e.g., IC₅₀ = 0.18 μM for a related compound) . This suggests potential utility in treating skin conditions related to excessive melanin production.

- Binding Affinity Analysis :

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | IC₅₀ (μM) | Biological Activity |

|---|---|---|

| This compound | TBD | Potential tyrosinase inhibitor |

| 4-(3-Fluorophenyl)oxan-4-amine hydrochloride | 0.18 | Competitive inhibitor of tyrosinase |

| 4-(2-Fluorophenyl)oxan-4-amine hydrochloride | TBD | Modulation of receptor activity |

Q & A

Q. What computational methods predict binding affinity for CNS targets?

Q. How to address contradictions in reported biological activity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。